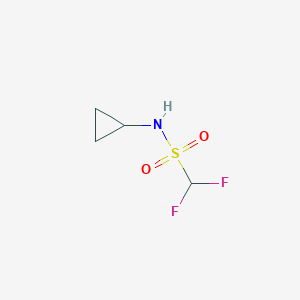

N-cyclopropyl-1,1-difluoromethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-cyclopropyl-1,1-difluoromethanesulfonamide often involves innovative cycloaddition reactions and the utilization of sulfonyl groups for facilitating these reactions. For example, a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes has been used to synthesize cyclic sulfoximines, demonstrating the role of difluoro(phenylsulfonyl)methyl groups in such processes (Ye et al., 2014). Additionally, the synthesis of trifluoromethyl-cyclopropanes using sulfonium ylides represents another approach, showcasing the versatility of fluorinated compounds and cyclopropane motifs in organic synthesis (Cyr et al., 2019).

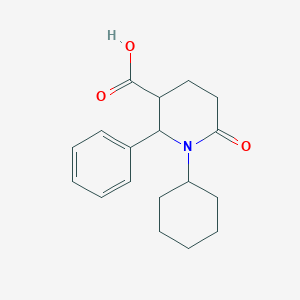

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-1,1-difluoromethanesulfonamide and related compounds has been explored through various studies, highlighting the importance of sulfonamide groups and their structural characteristics. Research into N-trifluoromethylsulfonyl-substituted guanidines has provided insights into the structural aspects of sulfonamide derivatives, elucidating their synthesis and molecular configurations (Tolstikova et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving N-cyclopropyl-1,1-difluoromethanesulfonamide and similar entities often leverage the unique reactivity of cyclopropane rings and sulfonamide functionalities. The use of difluoromethylcarbene for iron-catalyzed cyclopropanation exemplifies the innovative approaches to forming cyclopropane derivatives with excellent diastereoselectivities and yields, highlighting the compound's chemical versatility (Duan et al., 2017).

Physical Properties Analysis

The physical properties of N-cyclopropyl-1,1-difluoromethanesulfonamide, such as solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. However, specific studies focusing on these properties for N-cyclopropyl-1,1-difluoromethanesulfonamide were not identified in the current literature search. Generally, the physical properties of sulfonamide derivatives can significantly vary based on their molecular structure and substituents, affecting their solubility and thermal stability.

Chemical Properties Analysis

The chemical properties of compounds like N-cyclopropyl-1,1-difluoromethanesulfonamide, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to their utility in organic synthesis. The cyclopropane ring and sulfonamide group contribute to a rich chemistry, allowing for diverse reactions and applications in synthesis. For instance, the Lewis acid-catalyzed annulations of donor-acceptor cyclopropanes demonstrate the compound's reactivity and potential for creating complex molecules (Mackay et al., 2014).

Scientific Research Applications

Synthesis and Catalysis Applications

N-cyclopropyl-1,1-difluoromethanesulfonamide and related compounds have significant applications in organic synthesis, particularly in catalysis and the formation of various cyclic and acyclic structures. These compounds are instrumental in facilitating diverse chemical reactions due to their unique reactivity patterns and structural features.

Cyclopropanation and Annulation Reactions : Research has demonstrated the utility of donor-acceptor cyclopropanes in Lewis acid catalyzed (3 + 2)-annulations, providing an efficient route to cyclopentene sulfonamides. Such transformations are crucial for synthesizing complex cyclic structures with high diastereoselectivity, offering potential pathways for generating biologically active molecules (Mackay et al., 2014).

Allylation and Functionalization : The use of sulfonium ylides, including those derived from N-cyclopropyl-1,1-difluoromethanesulfonamide, in mild conditions allows for the synthesis of trifluoromethyl-cyclopropanes. This method emphasizes practical access to pharmacologically relevant cyclopropyl moieties, expanding the toolkit for medicinal chemistry and drug development (Cyr et al., 2019).

Chiral Synthesis and Stereoselectivity : Investigations into asymmetric cyclopropanations highlight the role of chiral sulfonamide complexes in promoting highly selective cyclopropane formations. Such methodologies are fundamental in synthesizing enantiomerically pure compounds, which are crucial for the development of new pharmaceuticals (Denmark et al., 1998).

Chemical Transformations and Building Blocks

Divergent Synthesis and Drug Discovery : The versatility of cyclopropane-containing compounds as lead-like molecules in drug discovery is underscored by their incorporation into a wide array of functionalized molecules. These strategies utilize cyclopropane as a core element, enabling the exploration of chemical space beneficial for identifying new therapeutic agents (Chawner et al., 2017).

Cycloaddition and Nucleophilic Substitution Reactions : The synthesis of sulfonamides through cycloaddition and subsequent nucleophilic substitution demonstrates the broad applicability of cyclopropyl sulfonamides in constructing complex molecular architectures. These reactions are pivotal for generating functionalized molecules with potential biological activity (Caddick et al., 2003).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s important to note that the interaction of a compound with its target can lead to various changes in the cellular environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like N-cyclopropyl-1,1-difluoromethanesulfonamide . These factors could include pH levels, temperature, presence of other compounds, and more.

properties

IUPAC Name |

N-cyclopropyl-1,1-difluoromethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2S/c5-4(6)10(8,9)7-3-1-2-3/h3-4,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPZJSDAOQKOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1,1-difluoromethanesulfonamide | |

CAS RN |

1339829-22-9 |

Source

|

| Record name | N-cyclopropyl-1,1-difluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)